molecular formula C11H10ClNO3S B13210570 4-(3-Ethyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride

4-(3-Ethyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride

Cat. No.: B13210570
M. Wt: 271.72 g/mol
InChI Key: FXBUJBKDIHPYBO-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride typically involves multiple steps:

Industrial Production Methods

In industrial settings, the synthesis may be optimized to reduce the number of steps and minimize waste. For example, combining the cyclization and sulfochlorination steps in a one-pot reaction can improve efficiency and reduce the formation of acidic waste .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

4-(3-Ethyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Ethyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride is unique due to its specific combination of the oxazole ring and the sulfonyl chloride group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H10ClNO3S

Molecular Weight

271.72 g/mol

IUPAC Name

4-(3-ethyl-1,2-oxazol-5-yl)benzenesulfonyl chloride

InChI

InChI=1S/C11H10ClNO3S/c1-2-9-7-11(16-13-9)8-3-5-10(6-4-8)17(12,14)15/h3-7H,2H2,1H3

InChI Key

FXBUJBKDIHPYBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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